(S)-Viloxazine-d5 Hydrochloride chemical structure and properties
(S)-Viloxazine-d5 Hydrochloride chemical structure and properties
An In-depth Technical Guide to (S)-Viloxazine-d5 Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of (S)-Viloxazine-d5 Hydrochloride, a critical tool in pharmaceutical research and development. Viloxazine, a selective norepinephrine reuptake inhibitor (NRI) with additional serotonergic activity, has been repurposed from an antidepressant to a non-stimulant treatment for Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] The (S)-enantiomer is the more pharmacologically potent isomer.[1][3] This document details the chemical structure, physicochemical properties, and complex mechanism of action of the parent compound. The core focus is on the deuterated variant, (S)-Viloxazine-d5 Hydrochloride, elucidating its synthesis, and its primary application as a stable isotope-labeled internal standard (SIL-IS) for highly accurate and precise quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for analytical characterization, including chiral and purity analysis via HPLC, are also provided to support its use in regulated and research environments.
Chapter 1: Introduction to (S)-Viloxazine and the Role of Isotopic Labeling
Pharmacological Profile: From Antidepressant to ADHD Therapy
Viloxazine was first introduced in Europe in the 1970s as an antidepressant.[1][2] After being withdrawn for commercial reasons, it was repurposed and approved by the U.S. FDA in 2021 as an extended-release formulation (Qelbree®) for the treatment of ADHD in pediatric and adult patients.[1][4][5] Unlike many ADHD medications, viloxazine is a non-stimulant, offering an alternative treatment modality with no known potential for abuse.[3] Its efficacy is rooted in its ability to modulate key neurotransmitters implicated in the pathophysiology of ADHD, namely norepinephrine and serotonin.[3][6]
Stereoselectivity: The Significance of the (S)-Enantiomer
Viloxazine is a chiral molecule, existing as two stereoisomers: (S)- and (R)-viloxazine. Pharmacological studies have demonstrated significant stereoselectivity in its action. The (S)-stereoisomer exhibits approximately 5 to 10 times greater potency as a norepinephrine reuptake inhibitor compared to the (R)-stereoisomer.[1][3] This makes the enantiomerically pure (S)-viloxazine the primary contributor to the drug's therapeutic effect. Consequently, research and development efforts, particularly in quantitative pharmacology, focus on the specific analysis of this isomer.
The Scientific Rationale for Deuteration: (S)-Viloxazine-d5 as a Research Tool
(S)-Viloxazine-d5 Hydrochloride is a stable isotope-labeled version of the active molecule. In this compound, five hydrogen atoms on the ethoxy group have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen.[7][8]
The rationale for this substitution is not to alter the drug's primary pharmacological effect but to create an ideal internal standard for quantitative analysis.[9] The key advantages of using a SIL-IS in mass spectrometry-based assays are:
-
Co-elution: It is chemically identical to the analyte, ensuring it behaves the same way during chromatographic separation.
-
Identical Extraction Recovery: It mirrors the analyte's behavior during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Correction for Matrix Effects: It experiences the same degree of ionization suppression or enhancement in the mass spectrometer source as the analyte, allowing for highly accurate correction.
These properties make (S)-Viloxazine-d5 Hydrochloride an indispensable tool for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring the highest level of accuracy and precision.[9]
Chapter 2: Chemical Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The structure of (S)-Viloxazine-d5 Hydrochloride incorporates the (S)-configuration at the chiral center of the morpholine ring and five deuterium atoms on the terminal ethyl group.
Caption: Chemical structure of (S)-Viloxazine-d5 Hydrochloride.
Physicochemical Data Summary
The key identifying and physical properties of (S)-Viloxazine-d5 Hydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride | PubChem[7] |
| Synonyms | (S)-2-[((2-Ethoxy-d5)phenoxy)methyl]morpholine Hydrochloride | Santa Cruz Biotechnology[8] |
| CAS Number | 1246816-39-6 | PubChem[7] |
| Molecular Formula | C₁₃H₁₅D₅ClNO₃ | Santa Cruz Biotechnology[8] |
| Molecular Weight | ~278.78 g/mol | PubChem[7] |
| Appearance | White Solid | Pharmaffiliates[10] |
Chapter 3: Mechanism of Action and Pharmacology
While (S)-Viloxazine-d5 is used as an analytical standard, its relevance is tied to the pharmacology of the non-deuterated parent compound.
Primary MoA: Selective Norepinephrine Reuptake Inhibition
The foundational mechanism of action for viloxazine is its function as a selective norepinephrine reuptake inhibitor (NRI).[2][3][4] It binds to the norepinephrine transporter (NET), blocking the reabsorption of norepinephrine from the synaptic cleft back into the presynaptic neuron. This action increases the extracellular concentration of norepinephrine in brain regions critical for attention and executive function, which is believed to be the primary driver of its efficacy in ADHD.[3][4]
Expanded MoA: A Serotonin-Norepinephrine Modulating Agent (SNMA)
More recent investigations have revealed a more complex pharmacological profile.[6] Viloxazine also functions as a serotonin 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist.[4][6] This dual activity has led to its classification as a serotonin norepinephrine modulating agent (SNMA).[6] The antagonism of 5-HT₂B receptors and agonism of 5-HT₂C receptors are hypothesized to contribute to its therapeutic effects by further modulating serotonergic and noradrenergic pathways, including an increase of dopamine in the prefrontal cortex.[6]
Pharmacokinetic Profile and Metabolism
Viloxazine is metabolized primarily by the cytochrome P450 enzyme CYP2D6 and through glucuronidation by UGT1A9 and UGT2B15.[2] The major inactive metabolite is 5-hydroxyviloxazine glucuronide.[2] It is also important to note that viloxazine is an inhibitor of CYP1A2 and CYP2D6, creating a potential for drug-drug interactions with substrates of these enzymes.[4] The extended-release formulation has an elimination half-life of approximately 7 hours.[2]
Caption: Proposed multimodal mechanism of action for (S)-Viloxazine.
Chapter 4: Synthesis and Manufacturing Considerations
Representative Synthetic Pathway for Viloxazine Hydrochloride
The synthesis of viloxazine hydrochloride has been described in the literature, generally involving a multi-step process.[5][11] A common pathway begins with the reaction of 2-ethoxyphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with an aminoethyl derivative, such as 2-aminoethyl hydrogen sulfate, in the presence of a strong base. This step facilitates the opening of the epoxide ring and subsequent cyclization to form the morpholine core of viloxazine.[11] Finally, treatment with hydrochloric acid yields the hydrochloride salt, which can be purified through recrystallization.[11]
Isotopic Labeling Strategy for (S)-Viloxazine-d5
To produce (S)-Viloxazine-d5, the synthetic scheme must be modified to incorporate the deuterium atoms. The most direct approach involves utilizing a deuterated starting material. The synthesis would begin with 2-(ethoxy-d5)phenol, where the ethyl group is already deuterated. This labeled precursor would then be carried through the same synthetic sequence described above, ensuring the final product contains the d5-labeled ethoxy moiety. Chiral resolution or asymmetric synthesis steps would be required to isolate the desired (S)-enantiomer.
Caption: Representative synthetic workflow for (S)-Viloxazine-d5 HCl.
Chapter 5: Application in Quantitative Bioanalysis (LC-MS/MS)
The Principle of Using a Stable Isotope-Labeled Internal Standard (SIL-IS)
The "gold standard" for quantitative bioanalysis of small molecules in complex matrices like plasma or urine is LC-MS/MS using a SIL-IS. The analyte ((S)-Viloxazine) and the IS ((S)-Viloxazine-d5) are chemically identical but have a mass difference (in this case, 5 Daltons). The mass spectrometer can easily distinguish between them. A known amount of the IS is spiked into every sample and standard. The instrument measures the peak area ratio of the analyte to the IS. Because any sample loss or matrix-induced signal variation affects both the analyte and the IS identically, the ratio remains constant, providing exceptionally accurate and precise quantification.
Protocol: Development of a Quantitative LC-MS/MS Assay for (S)-Viloxazine
This protocol outlines the typical steps for developing a robust method for quantifying (S)-Viloxazine in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, standard, or quality control (QC), add 10 µL of the internal standard working solution ((S)-Viloxazine-d5 Hydrochloride, e.g., at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
2. Liquid Chromatography Conditions:
-
Column: A C18 column (e.g., Agilent Eclipse XDB C8, 250 mm × 4.6 mm, 5 µm) is a suitable starting point.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes. (This is an example gradient and must be optimized).
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analyte MRM Transition: The precursor ion will be the protonated molecule [M+H]⁺. The product ion is determined by infusing the compound and performing a product ion scan.
-
IS MRM Transition: The precursor ion will be [M+5+H]⁺. The product ion should be the same fragment as the analyte, if possible, or an analogous fragment.
-
Optimization: Optimize collision energy (CE) and other source parameters (e.g., gas flows, temperature) to maximize signal for each transition.
Caption: Standard bioanalytical workflow using a SIL-IS like (S)-Viloxazine-d5.
Chapter 6: Quality Control and Analytical Characterization
Ensuring the purity and identity of the (S)-Viloxazine-d5 Hydrochloride standard is paramount for its use in regulated studies.
Protocol: Chiral Purity Assessment by HPLC
This method is crucial to confirm the enantiomeric excess of the (S)-isomer and ensure minimal contamination from the less active (R)-isomer.
-
Objective: Separate and quantify (S)-Viloxazine from (R)-Viloxazine.
-
Column: Chiral Stationary Phase (e.g., Chiralpak IM, 250x10mm, 5 µm).[13]
-
Mobile Phase: Methanol: n-hexane: Isopropanol (30:50:20 v/v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: Ambient.[13]
-
Detection: UV at 265 nm.[13]
-
Procedure: Prepare a solution of (S)-Viloxazine-d5 HCl in the mobile phase. Inject onto the column and integrate the peaks corresponding to the (S) and any detected (R) enantiomers. Calculate the enantiomeric purity as a percentage.
Protocol: Related Substances and Stability-Indicating Analysis by RP-HPLC
This method is used to assess chemical purity and identify any potential impurities or degradants.
-
Objective: Separate the main compound from process-related impurities and degradation products.
-
Column: Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm).[12][14]
-
Mobile Phase A: Potassium phosphate buffer, pH adjusted to 2.35 with phosphoric acid.[12][14]
-
Mobile Phase B: Acetonitrile.[12]
-
Mode: Gradient elution (specific gradient to be developed based on impurity profile).
-
Detection: UV at 210 nm.[12]
-
Procedure: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and robustness.[12] Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate the method is stability-indicating.[13]
| Parameter | Chiral Purity Method[13] | Related Substances Method[12] |
| Technique | Normal Phase Chiral HPLC | Reverse Phase HPLC |
| Column | Chiralpak IM | Agilent Eclipse XDB C8 |
| Mobile Phase | Methanol / n-hexane / IPA | Acetonitrile / Phosphate Buffer |
| Detection | UV at 265 nm | UV at 210 nm |
| Primary Goal | Determine Enantiomeric Excess | Determine Chemical Purity & Impurities |
Chapter 7: Conclusion and Future Directions
(S)-Viloxazine-d5 Hydrochloride is an essential analytical reagent that enables the rigorous, high-precision quantification of (S)-Viloxazine in complex biological matrices. Its role as a stable isotope-labeled internal standard is fundamental to the successful execution of pharmacokinetic, pharmacodynamic, and toxicokinetic studies that underpin modern drug development. The multimodal mechanism of its parent compound, blending norepinephrine reuptake inhibition with serotonin receptor modulation, makes Viloxazine a continued subject of interest. Future research will likely focus on further elucidating the clinical impact of its serotonergic activities and exploring its therapeutic potential in other CNS disorders. The availability of high-purity analytical tools like (S)-Viloxazine-d5 Hydrochloride will be critical to the success of these investigations.
References
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Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Journal of Experimental Pharmacology. Available at: [Link]
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Strawn, J.R., et al. (2023). Viloxazine - StatPearls. NCBI Bookshelf. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem Compound Summary for CID 5666. Available at: [Link]
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Wikipedia. (n.d.). Viloxazine. Available at: [Link]
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Macsen Labs. (n.d.). Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). (S)-Viloxazine-d5 Hydrochloride. PubChem Compound Summary for CID 71752945. Available at: [Link]
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Pharmaffiliates. (n.d.). (S)-Viloxazine-d5 Hydrochloride. CAS No: 1246816-39-6. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Deuterated Viloxazine. PubChem Compound Summary for CID 177747018. Available at: [Link]
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Analytica Chemie. (n.d.). rac Viloxazine-d5 Hydrochloride. Available at: [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. Available at: [Link]
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Journal of Chemical Health Risks. (2024). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Available at: [Link]
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Journal of Chemical Health Risks. (n.d.). A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. Available at: [Link]
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Journal of Cardiovascular Disease Research. (n.d.). STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. Available at: [Link]
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Cambridge Bioscience. (n.d.). (rac)-Viloxazine-d5 (hydrochloride). Available at: [Link]
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Quick Company. (n.d.). “Process For The Preparation Of Viloxazine Hydrochloride”. Available at: [Link]
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